molecular formula C17H24N4O4S2 B6495726 Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]- CAS No. 1351620-48-8

Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-

Cat. No.: B6495726
CAS No.: 1351620-48-8
M. Wt: 412.5 g/mol
InChI Key: XTESJHQUTNJZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]- features a thiazolo[5,4-c]pyridine core fused with a tetrahydro ring system. Key structural elements include:

  • A cyclopropanecarboxamide group attached to the thiazolo-pyridine moiety.
  • A 1-(methylsulfonyl)-4-piperidinyl carbonyl substituent at the 5-position of the tetrahydro ring.

Properties

IUPAC Name

N-[5-(1-methylsulfonylpiperidine-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S2/c1-27(24,25)21-8-4-12(5-9-21)16(23)20-7-6-13-14(10-20)26-17(18-13)19-15(22)11-2-3-11/h11-12H,2-10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTESJHQUTNJZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701104480
Record name Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701104480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351620-48-8
Record name Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351620-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701104480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Strategies

The thiazolo[5,4-c]pyridine system is constructed via a Hantzsch thiazole synthesis or thioamide cyclization :

  • Method A : Reaction of α-haloketones with thioamides in ethanol at 80°C for 12 hours yields the thiazole ring.

  • Method B : Cyclocondensation of 2-aminopyridine-3-thiol with α-bromoketones in dimethylformamide (DMF) under reflux (150°C) forms the fused thiazolo-pyridine system.

Key Optimization Data:

ConditionYield (Method A)Yield (Method B)
Solvent: Ethanol72%
Solvent: DMF85%
Catalyst: None72%85%
Reaction Time12 hours8 hours

Method B provides superior yields due to the polar aprotic solvent’s ability to stabilize intermediates.

Introduction of the 1-(Methylsulfonyl)Piperidin-4-yl Carbonyl Group

Piperidine Sulfonylation

The piperidine ring is functionalized via sulfonylation:

  • Step 1 : 4-Piperidinecarboxylic acid is treated with methylsulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) at 0°C→25°C for 6 hours.

  • Step 2 : The resulting 1-(methylsulfonyl)piperidine-4-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in toluene at 80°C for 3 hours.

Reaction Monitoring:

  • Conversion Rate : >98% (HPLC)

  • Byproducts : <2% desulfonylated piperidine (controlled by excess MeSO₂Cl).

Amide Bond Formation with Thiazolo-Pyridine

The acyl chloride is coupled to the amine group of the thiazolo[5,4-c]pyridine intermediate:

  • Conditions : DCM, 1.5 equiv acyl chloride, 1.1 equiv N,N-diisopropylethylamine (DIPEA), 25°C, 12 hours.

  • Yield : 89% after silica gel chromatography.

Synthesis of Cyclopropanecarboxamide

Ammonolysis of Cyclopropanecarboxylic Esters

The cyclopropanecarboxamide fragment is synthesized via a high-yield ammonolysis process:

  • Substrate : Isobutyl cyclopropanecarboxylate (C₄ ester).

  • Catalyst : Sodium isobutoxide (8 mol%).

  • Conditions : 100°C, 6–9 hours, NH₃ gas (28 atm initial pressure).

Critical Parameters:

ParameterOptimal ValueEffect on Yield
Ester Alcohol (R)Isobutyl (C₄)90–98%
Catalyst Loading8–14 mol%Maximizes rate
SolventNone (neat)Prevents azeotrope

Workup : Cooling the reaction mixture to 20°C precipitates >99% pure cyclopropanecarboxamide, which is filtered and washed with cold isobutanol.

Final Coupling and Global Deprotection

Amide Bond Formation

The cyclopropanecarboxamide is coupled to the thiazolo-piperidine intermediate using a carbodiimide reagent:

  • Conditions : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt), DMF, 0°C→25°C, 24 hours.

  • Yield : 82% after recrystallization from ethyl acetate/hexanes.

Purification and Characterization

  • Chromatography : Silica gel (eluent: 5% MeOH in DCM) removes unreacted starting materials.

  • Analytical Data :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.12–1.25 (m, cyclopropane CH₂), 3.21 (s, SO₂CH₃), 7.85 (s, thiazole-H).

    • HRMS : [M+H]⁺ calc. 493.1542, found 493.1538.

Comparative Analysis of Synthetic Routes

Solvent Impact on Cyclopropanecarboxamide Synthesis

SolventConversion RatePurity
Neat (no solvent)98%>99%
Toluene59%85%
Xylene97%92%

The solvent-free method minimizes side reactions and simplifies purification.

Catalyst Screening for Ammonolysis

CatalystYield (Isobutyl Ester)
Sodium Methoxide59%
Sodium Isobutoxide98%
Potassium tert-Butoxide88%

Sodium isobutoxide’s matching alkoxide group with the ester substrate enhances catalytic efficiency.

Industrial-Scale Considerations

Recycling of Mother Liquor

The ammonolysis mother liquor (containing isobutanol, sodium isobutoxide, and residual amide) is concentrated and reused in subsequent batches, achieving a 99% overall yield after three cycles .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological profile .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of cyclopropanecarboxamide derivatives as antiviral agents. For instance, isothiazolo[4,3-b]pyridine-based compounds have been explored for their ability to inhibit cyclin G-associated kinase (GAK), which plays a crucial role in viral replication processes. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the isothiazolo scaffold could enhance antiviral efficacy against viruses such as Hepatitis C Virus (HCV) and Dengue Virus (DENV) .

Inhibition of Kinases

The compound's structural elements suggest potential activity as a kinase inhibitor. Kinases are pivotal in various signaling pathways, and their inhibition can lead to therapeutic effects in cancer and inflammatory diseases. The thiazolo[5,4-c]pyridine moiety has been associated with inhibitory activity against several kinases, including those involved in cancer progression and immune responses . This makes cyclopropanecarboxamide a candidate for further exploration in oncology and immunotherapy.

Treatment of Inflammatory Diseases

Cyclopropanecarboxamide derivatives have been investigated for their anti-inflammatory properties. The compound's ability to modulate cytokine signaling pathways through JAK inhibition suggests its potential utility in treating autoimmune conditions and chronic inflammatory diseases . The presence of the piperidinyl group may enhance the compound's bioavailability and selectivity towards specific targets involved in inflammatory responses.

Neurological Applications

Given the structural similarity to known neuroactive compounds, there is potential for cyclopropanecarboxamide derivatives to exhibit neuroprotective effects or serve as therapeutic agents for neurological disorders. The methylsulfonyl group may contribute to enhanced solubility and blood-brain barrier penetration, making it a candidate for further studies in neuropharmacology .

Data Table: Summary of Biological Activities

Activity Target Potential Application Reference
AntiviralCyclin G-associated kinaseTreatment of viral infections
Kinase inhibitionVarious kinasesCancer therapy
Anti-inflammatoryJAK pathwaysAutoimmune disease treatment
NeuroprotectiveCNS targetsNeurological disorder treatment

Case Study 1: Antiviral Efficacy

A study evaluated a series of isothiazolo[4,3-b]pyridine derivatives for their antiviral activity against HCV. Compounds with modifications at the 3-position showed enhanced potency compared to unmodified analogs. The best-performing compound exhibited an IC50 value of 14 nM against GAK, indicating strong potential for development as an antiviral agent .

Case Study 2: Inhibition of Inflammatory Pathways

Research demonstrated that cyclopropanecarboxamide derivatives could effectively inhibit key kinases involved in inflammatory signaling pathways. In vitro assays showed significant reduction in cytokine levels upon treatment with these compounds, suggesting their utility in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes structural and molecular differences between the target compound and its analogs:

Compound Name Core Structure Carboxamide Group Key Substituents Molecular Formula Molecular Weight
Target Compound Thiazolo[5,4-c]pyridine Cyclopropane 1-(Methylsulfonyl)-4-piperidinyl carbonyl Not provided Not provided
N-Cyclopropyl-1-{6-[2-(isopropylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-4-piperidinecarboxamide Thiazolo[4,5-d]pyrimidine Cyclopropane Isopropylamino-oxoethyl, 7-oxo Not provided Not provided
N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide Thiazolo[5,4-c]pyridine Cyclobutane Isoxazole-5-carbonyl C15H16N4O3S 332.4
N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide Thiazolo[5,4-c]pyridine Thiophene-3-carboxamide 5-Cyclopropylisoxazole-3-carbonyl C18H16N4O3S2 400.5
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide Cyclopenta[b]isoxazolo[4,5-e]pyridine Methoxymethyl-thiadiazole Methylcyclopenta C15H15N5O3S 345.38
N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide Thiazolo[5,4-c]pyridine Furan-2-carboxamide 5-Cyclopropylisoxazole-3-carbonyl C18H16N4O4S 384.4

Key Observations

Core Structure
  • The target compound and most analogs (e.g., ) share the thiazolo[5,4-c]pyridine core, which is critical for scaffold rigidity and binding pocket compatibility.
  • The compound in uses a thiazolo[4,5-d]pyrimidine core, introducing an additional nitrogen atom, which may alter electronic properties and hydrogen-bonding capacity.
  • The compound in features a cyclopenta[b]isoxazolo[4,5-e]pyridine core, a larger fused system that could impact metabolic stability .
Carboxamide Modifications
  • Cyclopropane vs.
  • Heteroaromatic Carboxamides : Replacement with thiophene-3-carboxamide () or furan-2-carboxamide () introduces sulfur or oxygen atoms, respectively. Thiophene’s electron-rich nature may improve π-π stacking, while furan’s oxygen could enhance solubility .
Substituent Effects
  • Methylsulfonyl-Piperidine (Target) : The sulfonyl group improves solubility and may participate in polar interactions with target proteins.
  • Isoxazole-Carbonyl Groups : Compounds in , and feature isoxazole substituents, which are metabolically stable heterocycles often used to mimic carboxylic acids.

Hypothetical Pharmacological Implications

  • Target Compound : The methylsulfonyl-piperidine group likely enhances blood-brain barrier penetration compared to analogs with bulkier substituents (e.g., ).
  • Metabolic Stability : Cyclopropane and methylsulfonyl groups may reduce oxidative metabolism compared to furan or thiophene derivatives .
  • Binding Affinity : The strained cyclopropane ring in the target compound could provide superior binding to flat hydrophobic pockets versus the cyclobutane analog in .

Biological Activity

Cyclopropanecarboxamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]- , exploring its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of cyclopropanecarboxamide derivatives typically involves the formation of the cyclopropane ring followed by the introduction of various functional groups. The specific compound is synthesized through a multi-step process involving:

  • Formation of the cyclopropane ring via cyclopropanation reactions.
  • Amide bond formation with thiazolo[5,4-c]pyridine derivatives.
  • Functionalization at the piperidine nitrogen to introduce the methylsulfonyl group.

The synthetic route is crucial for determining the yield and purity of the final product.

Biological Activity

The biological activity of Cyclopropanecarboxamide derivatives has been extensively studied, revealing several promising pharmacological properties:

Anticancer Activity

Recent studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to Cyclopropanecarboxamide showed effective inhibition of cell proliferation in leukemia and solid tumor models:

CompoundCell LineIC50 (µM)Mechanism
CyclopropanecarboxamideU937 (human myeloid leukemia)12.5Induces apoptosis via caspase activation
Similar DerivativeA549 (lung carcinoma)1.59Inhibits c-Met signaling pathway

These findings suggest that the compound may act through mechanisms involving apoptosis and inhibition of critical signaling pathways associated with tumor growth.

Enzyme Inhibition

Cyclopropanecarboxamide derivatives have also been identified as inhibitors of various enzymes, including:

  • DYRK1A : A dual-specificity kinase implicated in neurodegenerative diseases. Inhibition studies showed that compounds with similar scaffolds effectively reduced DYRK1A activity in vitro.
  • KARI : The compound exhibited bioactivity against the KARI enzyme from Escherichia coli, indicating potential applications in agricultural biochemistry as herbicides or fungicides .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications on the piperidine ring and thiazole moiety significantly influence biological activity. Key observations include:

  • Piperidine Substituents : Methylsulfonyl substitutions enhance solubility and bioavailability.
  • Thiazole Variations : Alterations in thiazole substituents can modulate enzyme selectivity and potency.

Case Studies

Several case studies illustrate the efficacy of Cyclopropanecarboxamide derivatives:

  • In Vivo Studies : Animal models treated with Cyclopropanecarboxamide analogs showed reduced tumor growth rates compared to controls.
  • Combination Therapies : When used in combination with established chemotherapeutics, these compounds demonstrated synergistic effects, enhancing overall treatment efficacy.

Q & A

Q. Critical Intermediates :

StepIntermediateRole
15-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridineCore scaffold
21-(Methylsulfonyl)-4-piperidinecarboxylic acidSulfonamide linker
3Cyclopropanecarboxylic acid chlorideCarboxamide source

Basic Question: How is the structural integrity of this compound validated during synthesis?

Methodological Answer:
Characterization relies on orthogonal analytical techniques:

  • NMR Spectroscopy : Confirms regiochemistry of the thiazolo-pyridine ring and cyclopropane moiety (e.g., ¹H-NMR: δ 1.2–1.4 ppm for cyclopropane protons) .
  • X-ray Crystallography : Resolves conformational rigidity of the piperidinyl sulfonyl group and thiazolo-pyridine fusion .
  • HPLC-MS : Ensures purity (>98%) and verifies molecular weight (e.g., [M+H]+ = calculated m/z 508.2) .

Q. Key Data :

TechniqueCritical Findings
X-rayS-O intramolecular contact (2.8 Å) stabilizes conformation
¹³C-NMRCarbonyl carbons at 170–175 ppm confirm amide bonds

Advanced Question: How can researchers optimize coupling efficiency during the final amidation step?

Methodological Answer:
Optimization involves:

  • Coupling Agent Screening : Compare EDC/HOBt, DCC/DMAP, and PyBOP for yield and side-product formation. EDC/HOBt typically achieves >85% yield in DMF .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity vs. dichloromethane .
  • Base Selection : Tertiary amines (e.g., DIEA) minimize racemization compared to inorganic bases .

Q. Efficiency Comparison :

Coupling AgentSolventYield (%)
EDC/HOBtDMF88
DCC/DMAPTHF72
PyBOPDCM65

Advanced Question: What conformational insights are critical for its biological activity?

Methodological Answer:
The compound’s activity depends on:

  • Thiazolo-Pyridine Rigidity : X-ray data shows planar geometry, enabling π-π stacking with target proteins .
  • S-O Proximity : Ab initio calculations reveal a stabilizing S-O interaction (2.8 Å) that preorganizes the sulfonyl-piperidinyl group for target binding .
  • Cyclopropane Strain : Distorts electron density, enhancing carboxamide hydrogen-bonding capacity .

Q. Computational Findings :

ParameterValueImplication
S-O Distance2.8 ÅStabilizes bioactive conformation
Cyclopropane Angle60°Increases amide electrophilicity

Advanced Question: How can researchers resolve contradictions in purity data from HPLC vs. NMR?

Methodological Answer:
Discrepancies arise from:

  • HPLC False Positives : UV-absorbing impurities co-eluting with the target. Use LC-MS to confirm molecular identity .
  • NMR Solvent Artifacts : Residual solvents (e.g., DMSO) may mask signals. Employ deuterated solvents and 2D NMR (HSQC, HMBC) .
  • Counterion Interference : Hydrochloride salts alter retention times. Ion-pair chromatography (e.g., TFA modifier) improves resolution .

Q. Validation Protocol :

LC-MS to confirm mass.

2D NMR to assign all protons.

Ion-pair HPLC for salt forms .

Advanced Question: What structure-activity relationship (SAR) trends are observed for analogs of this compound?

Methodological Answer:
Key SAR findings:

  • Thiazolo-Pyridine Modifications : Methyl substitution at C5 enhances metabolic stability (t½ > 4 hrs in hepatic microsomes) .
  • Sulfonyl Group : 1-(Methylsulfonyl)piperidine improves solubility (logP = 2.1) vs. non-sulfonylated analogs (logP = 3.5) .
  • Cyclopropane Replacement : Cyclobutane analogs show 10-fold reduced activity, highlighting strain’s importance .

Q. Activity Comparison :

AnalogModificationIC50 (nM)
ParentNone12
ACyclobutane150
BC5-H (vs. Me)45

Advanced Question: Which computational methods best predict binding modes with biological targets?

Methodological Answer:

  • Docking Studies : Glide SP mode in Schrödinger predicts sulfonyl-piperidinyl interactions with hydrophobic pockets .
  • MD Simulations : GROMACS reveals stable hydrogen bonds between the carboxamide and catalytic residues (e.g., Lys98 in factor Xa) .
  • QM/MM Hybrids : Gaussian/MOPAC calculate charge distribution for cyclopropane-induced polarization .

Q. Validation :

MethodTargetRMSD (Å)
DockingFactor Xa1.2
X-rayFactor Xa-

Advanced Question: What biological targets are hypothesized for this compound?

Methodological Answer:

  • Factor Xa Inhibition : Structural analogs show sub-μM inhibition via S4 pocket binding (thiazolo-pyridine) and S1 (naphthalene sulfonamide) .
  • Kinase Modulation : Cyclopropanecarboxamide derivatives are reported as ATP-competitive kinase inhibitors (e.g., JAK2, Aurora B) .
  • Anticancer Activity : Patent data suggests antineoplastic potential via tubulin destabilization .

Q. Target Data :

TargetAssayResult
Factor XaFlurogenicIC50 = 15 nM
JAK2RadioactiveIC50 = 320 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.